GAT593

Metabolic stability Hepatic clearance ADME

GAT593 (6s) is a tri-fluorinated 2-phenylindole positive allosteric modulator and allosteric agonist (ago-PAM) of the type 1 cannabinoid receptor (CB1R). With molecular formula C22H15F3N2O2 and molecular weight 396.37 g/mol, GAT593 acts at an allosteric site distinct from the orthosteric cannabinoid-binding pocket, enhancing the binding and signaling of orthosteric agonists such as CP55,940 while also exhibiting intrinsic allosteric agonist activity in the absence of orthosteric ligand.

Molecular Formula C22H15F3N2O2
Molecular Weight 396.3692
Cat. No. B1192773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT593
SynonymsGAT593;  GAT-593;  GAT 593
Molecular FormulaC22H15F3N2O2
Molecular Weight396.3692
Structural Identifiers
SMILESO=[N+](CC(C1=C(C2=CC=CC(F)=C2)NC3=C1C=CC=C3F)C4=CC=CC=C4F)[O-]
InChIInChI=1S/C22H15F3N2O2/c23-14-6-3-5-13(11-14)21-20(16-8-4-10-19(25)22(16)26-21)17(12-27(28)29)15-7-1-2-9-18(15)24/h1-11,17,26H,12H2
InChIKeyHTKWVAWIVNAHFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GAT593 CB1 Receptor Ago-PAM – Product Baseline for Research Procurement


GAT593 (6s) is a tri-fluorinated 2-phenylindole positive allosteric modulator and allosteric agonist (ago-PAM) of the type 1 cannabinoid receptor (CB1R) [1]. With molecular formula C22H15F3N2O2 and molecular weight 396.37 g/mol, GAT593 acts at an allosteric site distinct from the orthosteric cannabinoid-binding pocket, enhancing the binding and signaling of orthosteric agonists such as CP55,940 while also exhibiting intrinsic allosteric agonist activity in the absence of orthosteric ligand [1][2]. It is the regioisomeric counterpart of GAT591 (6r), differing in the position of fluorine substitution on the indole ring, and its racemic nature yields two enantiomers—GAT1666 (S) and GAT1667 (R)—with distinct pharmacological profiles [2].

Why GAT593 Cannot Be Substituted with Other CB1R PAMs or Regioisomers


CB1R positive allosteric modulators within the 2-phenylindole class are not interchangeable. GAT593 and its closest regioisomer GAT591 (6r) exhibit divergent metabolic stability profiles in rat liver microsomes—GAT593 demonstrates a 2.6-fold longer half-life (24.6 min vs. 9.31 min) [1]—while their separated enantiomers show distinct binding sites on CB1R that produce qualitatively different in vitro and in vivo pharmacology [2]. The parent compound GAT211, though sharing the 2-phenylindole scaffold, possesses substantially higher hepatic clearance in both human and rat species [1]. Other CB1R PAM chemotypes such as ZCZ011 bind to topographically distinct allosteric sites [3], making simple potency comparisons insufficient for predicting functional outcomes. The compound's enantiomeric composition directly determines whether a user observes pure PAM, pure allosteric agonist, or mixed ago-PAM behavior [2].

GAT593 Quantitative Differentiation Evidence vs. Closest Comparators


Rat Liver Microsomal Stability: GAT593 vs. GAT591 vs. GAT211

GAT593 (6s) exhibits substantially lower rat liver microsomal clearance compared to its regioisomer GAT591 (6r) and the parent compound GAT211 (6d). In rat microsomes, GAT593 demonstrates an intrinsic clearance (Clint) of 94.0 μL/min/mg protein and a half-life (t₁/₂) of 24.6 minutes, representing a 2.6-fold longer half-life relative to GAT591 (Clint 248 μL/min/mg; t₁/₂ 9.31 min) and a 3.9-fold improvement over GAT211 (Clint 368 μL/min/mg; t₁/₂ 6.27 min) [1]. In human microsomes, GAT593 (Clint 44.4; t₁/₂ 52.1 min) and GAT591 (Clint 44.9; t₁/₂ 51.5 min) are nearly equivalent, both showing approximately 1.8-fold longer half-life versus GAT211 (Clint 81.2; t₁/₂ 28.4 min) [1].

Metabolic stability Hepatic clearance ADME

In Vivo Antiepileptic Efficacy: GAT593 in the GAERS Absence Epilepsy Model

GAT593 produces a dose-dependent reduction of spike-and-wave discharges (SWDs) in the Genetic Absence Epilepsy Rats from Strasbourg (GAERS) model, a validated preclinical paradigm for childhood absence epilepsy. At the maximally effective dose of 10.0 mg/kg (i.p.), GAT593 reduced total SWD duration by 34% relative to baseline over a 4-hour EEG recording period, comparable to the 36% reduction achieved by GAT591 at the same dose [1]. Both compounds were tested at 1.0, 3.0, and 10.0 mg/kg, with dose-dependent effects confirmed. The in vitro characterization paralleling this study confirmed that GAT593 behaves as a CB1R allosteric agonist and PAM with increased potency and selectivity in cell cultures expressing hCB1R [1].

Absence epilepsy Spike-and-wave discharges In vivo EEG

Enantiomer-Specific Pharmacology: Distinct Binding Sites and Functional Profiles

Chiral separation of racemic GAT593 yields the S-enantiomer GAT1666 and the R-enantiomer GAT1667, which display qualitatively distinct pharmacology at CB1R. GAT1667 (R) exhibits mixed allosteric agonist-PAM activity, while GAT1666 (S) shows only moderate activity [1]. Both enantiomers bind to hCB1R in the low nanomolar range, yet computational MMC and docking studies reveal they occupy topographically distinct binding sites: GAT1667 and GAT1665 (R-enantiomers) localize to an intracellular site at TMH1/2/4, whereas GAT1666 and GAT1664 (S-enantiomers) bind to an extracellular site at TMH2/3/EC1 [1]. Functionally, GAT1667 displayed the greatest efficacy at inhibiting cAMP as a PAM among all four enantiomers tested, and both R-enantiomers (GAT1665, GAT1667) recruited β-arrestin2, whereas the S-enantiomer GAT1664 showed no β-arrestin2 recruitment [1].

Enantioselective pharmacology Allosteric binding sites CB1R signaling bias

Signaling Bias: Preferential G Protein Pathway Engagement over β-Arrestin2 Recruitment

GAT593 and its enantiomers exhibit a consistent preference for Gαi/o-mediated cAMP inhibition over β-arrestin2 recruitment. In the cAMP inhibition assay with 100 nM CP55,940 as orthosteric co-agonist, GAT1667 (R-enantiomer of GAT593) displayed the greatest PAM efficacy among all four enantiomers, augmenting CP55,940-mediated cAMP inhibition above the ~65% response level observed with 100 nM CP55,940 alone [1]. In the β-arrestin2 recruitment assay, GAT1665 and GAT1667 acted as low-potency agonists and PAMs, while GAT1664 and GAT1666 showed no PAM activity in β-arrestin2 recruitment [1]. This contrasts with the balanced signaling profile of the orthosteric agonist CP55,940 (cAMP EC₅₀ 15 nM; β-arrestin2 EC₅₀ 310 nM) [1], and with GAT211 which exhibits lower cAMP Emax and reduced metabolic stability [2].

Biased agonism G protein signaling β-arrestin2 cAMP inhibition

Analgesic Efficacy with Extended Duration of Action in Inflammatory Pain

GAT593 (6s) and GAT591 (6r) both exhibit good analgesic potency in the complete Freund's adjuvant (CFA) inflammatory-pain model in mice, with a longer duration of action compared to the parent compound GAT211, while being devoid of adverse cannabimimetic effects (hypothermia, catalepsy, hypolocomotion) that are characteristic of orthosteric CB1R agonists such as THC and CP55,940 [1]. Although the published data do not provide exact time-course values for direct GAT593 vs. GAT591 duration comparison, the extended analgesic window over GAT211 is explicitly reported for both compounds [1]. This profile is consistent with the improved metabolic stability observed in microsomal assays for both 6r and 6s relative to GAT211 [1].

Inflammatory pain CFA model Duration of action Cannabimimetic side effects

GAT593 – Recommended Application Scenarios Based on Differential Evidence


Chronic Dosing Studies in Rodent Epilepsy Models (GAERS and Related Paradigms)

GAT593 is the preferred CB1R ago-PAM for chronic dosing in rodent epilepsy studies. Its 34% SWD reduction at 10 mg/kg in the GAERS model [1] is statistically indistinguishable from GAT591's 36% reduction, yet GAT593's 2.6-fold longer rat hepatic half-life (24.6 min vs. 9.31 min) [2] ensures more consistent compound exposure between doses. This metabolic advantage directly addresses the primary challenge in multi-day or multi-week epilepsy protocols: maintaining target engagement without excessive peak-to-trough fluctuation in plasma concentration.

G Protein-Biased CB1R Signaling Studies Requiring Minimal β-Arrestin2 Engagement

For studies focused on Gαi/o-mediated signaling without β-arrestin2 recruitment, GAT593's S-enantiomer (GAT1666) provides a unique tool: it exhibits cAMP inhibition with no detectable β-arrestin2 PAM activity, unlike the orthosteric agonist CP55,940 (β-arrestin2 EC₅₀ 310 nM) or the racemate GAT593 [3]. This signaling bias eliminates the confounding variable of β-arrestin2-mediated receptor desensitization and internalization, enabling cleaner interpretation of G protein-dependent CB1R pharmacology in neuronal and immune cell assays.

In Vivo Inflammatory Pain Studies Requiring Non-Psychoactive CB1R Analgesia

GAT593 delivers CB1R-mediated analgesic efficacy in the CFA inflammatory-pain model without triggering the cannabimimetic triad of hypothermia, catalepsy, and hypolocomotion that accompanies orthosteric CB1R agonists [2]. Its extended duration of action relative to the parent compound GAT211 reduces the required dosing frequency, making it an optimal choice for longitudinal pain studies where repeated handling and injection stress could confound behavioral readouts.

Enantiomer-Specific Allosteric Site Mapping and CB1R Structural Biology

The two enantiomers of GAT593—GAT1666 (S) and GAT1667 (R)—bind to topographically distinct allosteric sites on CB1R (extracellular TMH2/3/EC1 vs. intracellular TMH1/2/4, respectively) [3]. This property makes separated GAT593 enantiomers valuable as orthogonal chemical probes for mapping the structural determinants of CB1R allosteric modulation, particularly for cryo-EM and X-ray crystallography studies aimed at resolving allosteric ligand-receptor complexes.

Quote Request

Request a Quote for GAT593

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.